molecular formula C9H16F3NO2 B13320129 1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol

1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol

Cat. No.: B13320129
M. Wt: 227.22 g/mol
InChI Key: VTLVQTUBQGLKIJ-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol is a fluorinated organic compound that features a trifluoromethyl group and a piperidine ring substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol typically involves the reaction of 1,1,1-trifluoro-2-propanol with 4-methoxypiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 1,1,1-trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-one.

    Reduction: Formation of 1,1,1-trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol exerts its effects depends on its specific application. In medicinal chemistry, it may act as an agonist or antagonist at specific receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and interact with target proteins. The piperidine ring can interact with various enzymes and receptors, influencing their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-3-(4-methylpiperazin-1-yl)propan-2-ol
  • 1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol
  • 1,1,1-Trifluoro-3-(4-phenylpiperidin-1-yl)propan-2-ol

Uniqueness

1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol is unique due to the presence of the methoxy group on the piperidine ring, which can influence its chemical reactivity and biological activity. The trifluoromethyl group imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H16F3NO2

Molecular Weight

227.22 g/mol

IUPAC Name

1,1,1-trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol

InChI

InChI=1S/C9H16F3NO2/c1-15-7-2-4-13(5-3-7)6-8(14)9(10,11)12/h7-8,14H,2-6H2,1H3

InChI Key

VTLVQTUBQGLKIJ-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(CC1)CC(C(F)(F)F)O

Origin of Product

United States

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